4-Tert-butyl 3-methyl 5,5-dimethylmorpholine-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Tert-butyl 3-methyl 5,5-dimethylmorpholine-3,4-dicarboxylate is a chemical compound with the molecular formula C13H23NO5 and a molecular weight of 273.33 g/mol. This compound is of interest due to its usefulness in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl 3-methyl 5,5-dimethylmorpholine-3,4-dicarboxylate typically involves the reaction of tert-butylamine with a suitable precursor under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The process is optimized for efficiency and cost-effectiveness, often involving purification steps such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl 3-methyl 5,5-dimethylmorpholine-3,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Tert-butyl 3-methyl 5,5-dimethylmorpholine-3,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic uses, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Tert-butyl 3-methyl 5,5-dimethylmorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells . The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Tert-butyl 3-methyl 5,5-dimethylmorpholine-3,4-dicarboxylate include:
- 4-Tert-butyl 2-methyl morpholine-2,4-dicarboxylate .
- 4-Tert-butyl 3-methyl morpholine-3,4-dicarboxylate .
Uniqueness
What sets this compound apart is its unique structural features, such as the presence of tert-butyl and dimethyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
4-O-tert-butyl 3-O-methyl 5,5-dimethylmorpholine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-9(10(15)17-6)7-18-8-13(14,4)5/h9H,7-8H2,1-6H3 |
InChI Key |
JTTARKNSICFFCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCC(N1C(=O)OC(C)(C)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.